REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:14]=[CH:13][C:7]([CH2:8][NH:9][C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.[CH3:15]I.O>O1CCCC1.C(Cl)Cl>[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][N:9]([CH3:15])[C:10](=[O:12])[CH3:11])=[CH:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CNC(C)=O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Combine organic layers and wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dry over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Purify the residue by column chromatography (silica gel, 5% acetone in hexanes, 50% acetone in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN(C(C)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |